4alpha-Methyl-5alpha-cholestan-3beta-ol

Description

Overview of Sterol Biochemistry and Cholestanoids

Sterols are a subgroup of steroids, characterized by a hydroxyl group at the 3-position of the A-ring of their four-ring steroid nucleus. wikipedia.org These amphipathic lipids, meaning they possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties, are synthesized from acetyl-coenzyme A through the mevalonate (B85504) pathway. wikipedia.org They are fundamental components of cell membranes in most eukaryotes, including animals, plants, and fungi, where they modulate membrane fluidity and permeability. wikipedia.org Beyond their structural roles, sterols serve as precursors for essential biomolecules such as steroid hormones, bile acids, and vitamin D. nih.gov

Cholestanoids are a class of sterols based on the cholestane (B1235564) skeleton, a saturated C27 steroid hydrocarbon. nih.gov A key distinction within sterols is the presence or absence of a double bond in the steroid nucleus. While sterols like cholesterol possess a double bond, stanols are fully saturated. wikipedia.org Cholestanoids, including 4alpha-Methyl-5alpha-cholestan-3beta-ol, are important as they often represent intermediates in the complex biosynthetic pathways of other sterols. nih.gov

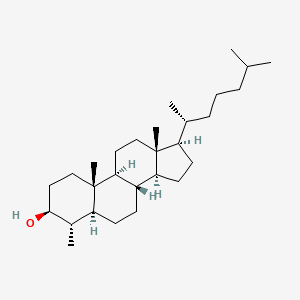

Structural Characteristics and Stereochemistry of this compound (Lophanol)

The chemical identity and function of this compound are dictated by its specific three-dimensional structure. Its systematic name, (3β,4α,5α)-4-methylcholestan-3-ol, precisely describes the spatial arrangement of its key functional groups. nist.gov

The core of the molecule is the cholestane ring system, a saturated tetracyclic structure. The "5α" designation indicates that the hydrogen atom at carbon 5 is on the opposite side of the ring system from the angular methyl groups at C10 and C13, resulting in a trans-fused A/B ring junction. This gives the molecule a relatively flat, rigid structure.

The stereochemistry of the functional groups is critical:

3β-ol: The hydroxyl (-OH) group at the third carbon position is in the beta orientation, meaning it projects above the plane of the ring system.

4α-Methyl: The methyl (-CH3) group at the fourth carbon position is in the alpha orientation, projecting below the plane of the ring system.

This specific stereochemistry is crucial for its interaction with enzymes and its role in metabolic pathways.

| Property | Value | Source |

| Chemical Formula | C28H50O | nist.gov |

| Molecular Weight | 402.70 g/mol | nist.gov |

| CAS Number | 3903-57-9 | nist.gov |

| IUPAC Name | (3β,4α,5α)-4-methylcholestan-3-ol | nist.gov |

Historical Context and Discovery within Sterol Metabolic Studies

The study of sterols has a rich history, dating back to the 18th century with the isolation of cholesterol from gallstones. nih.gov The elucidation of the complex pathways of sterol biosynthesis and metabolism has been a central theme in biochemistry for decades. Within this broader context, the discovery and characterization of intermediates like 4-methylsterols, including Lophanol, were pivotal in piecing together the intricate steps of cholesterol synthesis.

The identification of 4-methylsterols as bona fide intermediates in the conversion of lanosterol (B1674476) to cholesterol was a significant advancement. Early research in the mid-20th century focused on understanding the removal of the methyl groups at the C4 position of the sterol nucleus. Through isotopic labeling experiments and the use of enzyme inhibitors, researchers were able to isolate and identify these transient intermediates. nih.gov The subsequent isolation and characterization of 4α-methylsterols from various biological sources confirmed their role as precursors to the final sterol products in many organisms. nih.gov

Significance within Eukaryotic and Select Prokaryotic Metabolic Pathways

This compound, or Lophanol, is a key intermediate in the biosynthesis of cholesterol and other sterols in a wide range of eukaryotes. nih.gov Its primary significance lies in the C4-demethylation process, a crucial step in converting the initial cyclization product, lanosterol (in animals and fungi) or cycloartenol (B190886) (in plants), into the final functional sterols. nih.gov

In the cholesterol biosynthesis pathway, after the initial removal of the C14-methyl group from lanosterol, two methyl groups remain at the C4 position. The removal of these two C4-methyl groups occurs in a stepwise manner, involving a complex of enzymes. This compound is formed after the removal of one of the two methyl groups from its 4,4-dimethyl precursor. It then serves as the substrate for the next enzymatic step in the demethylation process, which ultimately leads to the formation of zymosterol (B116435) and then cholesterol. researchgate.net The enzymes involved in this C4-demethylation are a multi-enzyme complex that includes a sterol 4α-methyl oxidase. researchgate.net

While sterol biosynthesis is predominantly a eukaryotic process, some prokaryotes, particularly certain bacteria, are also known to produce sterols. The function of 4-methylsterols in these bacteria is not as well understood as in eukaryotes. However, it has been suggested that they may play a role in adapting to environmental stresses. nih.gov For instance, in some methylotrophic bacteria, 4-methylsterols are synthesized, but the pathway appears to be distinct from the eukaryotic pathway. acs.org

The accumulation of 4-methylsterols due to genetic defects or enzymatic inhibition can have significant cellular and developmental consequences in eukaryotes, highlighting the importance of the tightly regulated flow through this metabolic pathway. nih.gov

Scope and Contemporary Research Avenues for this compound

The study of this compound and other 4-methylsterols continues to be an active area of research, with several contemporary avenues of investigation:

Elucidation of Enzymatic Mechanisms: While the general steps of C4-demethylation are known, researchers are still working to understand the precise mechanisms of the enzymes involved, including their structure, regulation, and substrate specificity. The characterization of the sterol 4α-methyl oxidase complex remains an area of interest. researchgate.net

Role in Disease: The accumulation of 4-methylsterols is associated with certain genetic disorders. Research is ongoing to understand how the buildup of these intermediates contributes to the pathophysiology of these diseases and to explore potential therapeutic interventions. nih.gov

Biomarker Potential: The presence and concentration of specific sterol intermediates, including 4-methylsterols, in biological fluids and tissues can serve as biomarkers for certain metabolic disorders or to monitor the effects of drugs that target the cholesterol biosynthesis pathway. nih.gov

Prokaryotic Sterol Function: The discovery of sterol biosynthesis in some bacteria has opened up new research questions about the evolutionary origins of these pathways and the functional roles of sterols in prokaryotes. Understanding the significance of 4-methylsterols in these organisms is a key part of this research. acs.org

Development of Novel Inhibitors: The enzymes of the sterol biosynthesis pathway are established targets for drugs, most notably the statins that inhibit HMG-CoA reductase. There is ongoing interest in developing inhibitors for other enzymes in the pathway, including those involved in C4-demethylation, for potential therapeutic applications.

Structure

3D Structure

Properties

Molecular Formula |

C28H50O |

|---|---|

Molecular Weight |

402.7 g/mol |

IUPAC Name |

(3S,4S,5S,8S,9S,10R,13R,14S,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C28H50O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h18-26,29H,7-17H2,1-6H3/t19-,20+,21+,22-,23+,24+,25+,26+,27-,28+/m1/s1 |

InChI Key |

AMNBDMZNFAQUHN-YNHNSGJVSA-N |

SMILES |

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC[C@@H]1O)C)C)[C@H](C)CCCC(C)C |

Canonical SMILES |

CC1C2CCC3C4CCC(C4(CCC3C2(CCC1O)C)C)C(C)CCCC(C)C |

Origin of Product |

United States |

Biological Occurrence and Physiological Context of 4alpha Methyl 5alpha Cholestan 3beta Ol

Distribution in Diverse Biological Systems

While direct evidence for the widespread presence of 4alpha-Methyl-5alpha-cholestan-3beta-ol is still emerging, the existence of its structural relatives and biosynthetic precursors is well-documented across the fungal, plant, and animal kingdoms.

Fungal Species (e.g., Saccharomyces cerevisiae)

In the realm of fungi, particularly in the well-studied yeast Saccharomyces cerevisiae, the biosynthesis of ergosterol (B1671047), the primary fungal sterol, involves several 4-methylated intermediates. One such related compound is 4alpha-methylzymosterol. The presence of these 4-methylsterols is a critical aspect of fungal metabolism. Although this compound is not the end product, its core structure is represented in these biosynthetic pathways, suggesting it may exist as a transient intermediate. The accumulation of C4-methylated sterols in yeast can have significant, sometimes detrimental, effects on growth and development, highlighting their biological importance. nih.gov

Plant Kingdoms (e.g., Gleichenia japonica, Ambrosia artemisiifolia, Commiphora eminii, Clerodendrum inerme)

The plant kingdom is rich in a diverse array of phytosterols (B1254722). While a direct isolation of this compound from all the listed species is not definitively documented in widely available literature, the presence of closely related compounds in some of these plants is notable.

For instance, studies on Clerodendrum inerme have led to the isolation of various sterols, including 4α-methyl sterols. globalsciencebooks.info Specifically, a derivative named 4alpha-methyl-24beta-ethyl-5alpha-cholesta-14,25-dien-3beta-ol has been identified in this plant. nih.gov This discovery strongly indicates that the enzymatic machinery required to produce the 4alpha-methyl-5alpha-cholestan backbone is present in C. inerme. The plant is known to contain a variety of other phytochemicals, including diterpenes, flavonoids, and iridoids. researchgate.nettsijournals.comnih.govnih.gov

Research into the chemical composition of Ambrosia artemisiifolia (common ragweed) has revealed a rich profile of sesquiterpenes and other volatile compounds, but specific details on its complete sterol profile, particularly the presence of this compound, are not extensively detailed. nih.govmdpi.comresearchgate.net Similarly, the genus Commiphora, which includes Commiphora eminii, is known for its resinous exudates containing a wide array of terpenes and steroids. nih.govmdpi.comnih.gov While specific data on this compound in C. eminii is scarce, the general presence of diverse sterols in this genus suggests its potential occurrence. academicjournals.orgselinawamucii.com

| Plant Species | Key Phytochemicals Mentioned in Literature |

|---|---|

| Clerodendrum inerme | 4α-methyl sterols (including a derivative of the target compound), Diterpenes, Flavonoids, Iridoids globalsciencebooks.infonih.govresearchgate.nettsijournals.comnih.govnih.gov |

| Ambrosia artemisiifolia | Sesquiterpenes (e.g., germacrene D), Monoterpenes (e.g., limonene, β-pinene) nih.govmdpi.comresearchgate.net |

| Commiphora eminii | Terpenes, Steroids (general), Resinous exudates nih.govmdpi.comnih.govacademicjournals.orgselinawamucii.com |

| Gleichenia japonica | General phytochemical studies indicate the presence of various compounds, but specific data on the target sterol is not readily available. |

Animal Systems, Including Mammalian and Invertebrate Models (e.g., Caenorhabditis elegans)

In animal systems, the metabolism of cholesterol can lead to a variety of related steroidal compounds. In the invertebrate model organism, the nematode Caenorhabditis elegans, studies on cholesterol metabolism have involved the synthesis and feeding of derivatives such as 4alpha-bromo-5alpha-cholestan-3beta-ol to probe the intricacies of sterol processing in these worms. nih.govresearchgate.netrsc.org This line of research underscores the biological relevance of the 4-alpha-substituted cholestanol (B8816890) structure in invertebrates.

In mammals, a closely related compound, 4α-methyl-5α-cholest-8-en-3β-ol, has been identified as a human metabolite. ebi.ac.uk This suggests that this compound could be an intermediate in human cholesterol biosynthesis or metabolism, even if it does not accumulate to high levels. The presence of these methylated sterols, even transiently, points to their involvement in the complex network of steroid metabolism in mammals.

Subcellular Compartmentalization and Integration within Biological Membranes

The synthesis of sterols is a complex process that is highly organized within the cell. Research on the subcellular localization of sterol biosynthesis enzymes indicates that the endoplasmic reticulum (ER) is the primary site for most of these reactions. nih.govnih.gov Enzymes responsible for the various steps in cholesterol and other sterol synthesis are embedded in the ER membrane.

Given that this compound is an intermediate or a derivative in sterol biosynthetic pathways, it is highly probable that its synthesis and initial integration into membranes occur at the ER. From the ER, sterols can be transported to other cellular membranes, such as the plasma membrane and the membranes of various organelles, through vesicular and non-vesicular transport mechanisms. The specific distribution of this compound within the cell's membrane systems has not been precisely mapped, but its hydrophobic nature would dictate its localization within the lipid bilayers of these membranes. The journey of sterols from their site of synthesis in the ER to their final destinations is a critical aspect of maintaining cellular homeostasis.

Fundamental Biological Roles in Cellular Processes

The roles of sterols in cellular processes are multifaceted, ranging from being essential structural components of membranes to acting as precursors for signaling molecules.

Contribution to Membrane Structural Integrity and Fluidity

Sterols are well-known modulators of membrane fluidity and integrity. Cholesterol, for example, plays a crucial role in animal cell membranes by influencing their physical properties. It can increase membrane packing and order while maintaining fluidity, preventing the membrane from becoming too rigid or too fluid at different temperatures. khanacademy.org

Involvement in Cellular Signaling Pathways

While direct evidence of this compound's involvement in specific signaling cascades is not extensively documented, the broader class of 4-methylsterols has been identified as playing a significant role in various signaling pathways. The accumulation of these sterol biosynthetic intermediates can lead to pronounced cellular and developmental effects, indicating their potential as signaling molecules. nih.govnih.gov

In mammals, 4-methylsterols and their oxygenated derivatives are emerging as modulators of crucial signaling pathways, particularly within the immune system and developmental processes. nih.govmdpi.com For instance, certain oxygenated C4-sterol biosynthetic intermediates have been shown to influence immune system development and lymphoid functions. nih.gov One notable example is the identification of 4α-formyl-lanosterol as a physiological ligand for RORγ, a nuclear receptor that plays a critical role in the development of lymphoid cells. mdpi.com

Furthermore, disruptions in the metabolism of 4-methylsterols have been linked to alterations in developmental signaling. An accumulation of 4-methylsterols has been observed to impede the sonic hedgehog (SHH) signaling pathway, a critical pathway for embryonic development. mdpi.com

Table 1: Examples of 4-Methylsterol Involvement in Cellular Signaling

| Signaling Pathway | Involved 4-Methylsterol Derivative | Observed Effect |

| Immune System Development | 4α-formyl-lanosterol | Acts as a physiological ligand for RORγ, influencing lymphoid cell development. mdpi.com |

| Sonic Hedgehog (SHH) Signaling | Accumulated 4-methylsterols | Hampered SHH signaling, impacting developmental processes. mdpi.com |

| Auxin Signaling (in plants) | Oxojessic acid (a 4-methylsterol derivative) | Disrupts auxin-promoted growth. mdpi.com |

Modulation of Membrane-Bound Protein Function

The structure of cellular membranes is crucial for the proper functioning of embedded proteins. Sterols are key components that modulate the physical properties of these membranes, such as fluidity and microviscosity. nih.gov While direct studies on this compound are scarce, research on related 4-methylsterols suggests they can influence membrane characteristics and, consequently, the function of membrane-bound proteins.

The presence of methyl groups at the C4 position affects how these sterols pack within the lipid bilayer. Membranes containing 4,4-dimethylsterols or 4-methylsterols exhibit microviscosity values that are intermediate between those of membranes containing lanosterol (B1674476) (lower microviscosity) and cholesterol (higher microviscosity). nih.gov This alteration in membrane fluidity can, in turn, impact the conformational state and activity of membrane-bound proteins, such as receptors, enzymes, and ion channels.

Moreover, the specific sterol composition of different subcellular compartments can be critical for localized cellular processes. For example, the replication of certain viruses, such as tombusviruses, is thought to involve the interaction of viral proteins with sterols within specific membrane microdomains. nih.gov The presence of intermediates like 4-methylsterols could therefore influence the life cycle of such pathogens.

Table 2: Potential Effects of 4-Methylsterols on Membrane Properties and Protein Function

| Membrane Property | Effect of 4-Methylsterols | Potential Consequence for Membrane-Bound Proteins |

| Microviscosity | Intermediate values between lanosterol and cholesterol. nih.gov | Modulation of protein conformational changes and lateral diffusion. |

| Sterol Composition of Microdomains | Altered composition of specific membrane regions. | Influence on the localization and activity of proteins within these domains, potentially affecting processes like viral replication. nih.gov |

Biosynthetic Pathways and Metabolic Interconversions of 4alpha Methyl 5alpha Cholestan 3beta Ol

Overview of Post-Squalene Sterol Biosynthesis

The biosynthesis of sterols is a fundamental and highly conserved metabolic pathway in eukaryotes. Following the cyclization of 2,3-oxidosqualene (B107256), a linear hydrocarbon, a series of extensive enzymatic modifications occur to produce a diverse array of functional sterols. The compound 4alpha-Methyl-5alpha-cholestan-3beta-ol emerges as an intermediate in this intricate post-squalene landscape.

Initial Steps from Lanosterol (B1674476) and Cycloartenol (B190886)

The journey of sterol biosynthesis diverges significantly among different biological kingdoms after the initial cyclization of 2,3-oxidosqualene. researchgate.net In animals and fungi, this cyclization yields lanosterol, whereas in plants and algae, the product is its isomer, cycloartenol. researchgate.netymdb.ca These two C30 triterpenoids serve as the foundational scaffolds for all subsequent sterols, including cholesterol in mammals, ergosterol (B1671047) in fungi, and phytosterols (B1254722) in plants. nih.gov

Both lanosterol and cycloartenol possess two methyl groups at the C-4 position and one at the C-14 position, which must be removed to produce the final mature sterols. nih.gov The pathways to produce the saturated 5α-cholestan backbone of the target compound involve not only demethylation but also the reduction of double bonds present in the initial precursor. For instance, the conversion to a 5α-cholestan-3-one from a cholest-4-en-3-one precursor is catalyzed by a specific reductase enzyme, highlighting the processes that create the saturated core structure. researchgate.net

Central Role of 4-Methyl Sterol Intermediates in Demethylation

The removal of the two methyl groups at the C-4 position is not a single event but a two-stage process. After the initial demethylation at C-14, the C-4 demethylation complex acts on the 4,4-dimethylsterol. The removal of the first methyl group generates a 4α-methylsterol intermediate. nih.gov Compounds like this compound represent this class of essential, transient molecules. nih.gov

These 4-methyl sterol intermediates are critical substrates for the second round of demethylation. Their existence is a mandatory step before the final 4-desmethyl sterol can be produced. The accumulation of these intermediates, often due to genetic defects or enzymatic inhibition, can lead to significant cellular and developmental issues across various organisms. nih.gov

Enzymatic Transformations at the C-4 Position

The transformation of this compound is governed by a sophisticated enzymatic machinery located in the endoplasmic reticulum. This process ensures the precise and efficient removal of the final C-4 methyl group.

Sterol-4α-methyl Oxidase (SMO/SC4MOL) Demethylation Cascade

The demethylation at the C-4 position is carried out by a multi-enzyme complex. In humans, the key enzyme initiating this cascade is Methylsterol Monooxygenase 1 (MSMO1), also known as sterol-C4-methyl oxidase (SC4MOL). sigmaaldrich.com This enzyme, along with a 3β-hydroxysteroid dehydrogenase/decarboxylase and a 3-ketosteroid reductase, works sequentially to remove the methyl groups. nih.gov In animals and yeast, a single methyl oxidase is responsible for the iterative removal of both C-4 methyl groups. nih.gov

Table 1: Key Enzymes in C-4 Demethylation

| Enzyme Name | Gene (Human) | Function |

|---|---|---|

| Sterol-4α-methyl oxidase | MSMO1 (SC4MOL) | Catalyzes the sequential oxidation of the 4α-methyl group. sigmaaldrich.com |

| 3β-hydroxysteroid dehydrogenase/C4-decarboxylase | NSDHL | Oxidizes the 3β-hydroxyl group and facilitates decarboxylation. |

This table summarizes the core enzymatic components of the mammalian C-4 demethylation complex.

Oxidative Conversion to 4alpha-Hydroxymethyl and 4alpha-Formyl Derivatives

The sterol-4α-methyl oxidase (SMO) catalyzes a three-step monooxygenation of the 4α-methyl group. sigmaaldrich.com This process requires molecular oxygen and a source of electrons, typically from NADH or NADPH. nih.gov The reaction proceeds through successive oxidations:

The 4α-methyl group is first hydroxylated to a 4α-hydroxymethyl group. ymdb.ca

This alcohol is then further oxidized to a 4α-formyl (aldehyde) group. ymdb.ca

The final oxidation step converts the formyl group into a 4α-carboxyl group. ymdb.canih.gov

Each of these steps creates a transient intermediate. For example, based on related pathways, the metabolism of a 4,4-dimethyl sterol would produce a 4α-hydroxymethyl-4β-methyl intermediate on its way to removing the first methyl group. ymdb.canih.gov

Decarboxylation and Subsequent Removal of the C-4 Methyl Group

Once the 4α-methyl group has been fully oxidized to a 4α-carboxyl group, the stage is set for its removal. This is not a simple decarboxylation; it is coupled with the oxidation of the main sterol ring. The 3β-hydroxysteroid dehydrogenase component of the enzyme complex oxidizes the 3β-hydroxyl group of the sterol to a 3-keto group. nih.gov The presence of this ketone at the C-3 position facilitates the enzymatic decarboxylation at the adjacent C-4, releasing the former methyl group as carbon dioxide (CO₂). nih.gov

This reaction yields a 3-ketosteroid that is now devoid of a methyl group at the C-4 position. The final step in the sequence is the reduction of this 3-keto group back to a 3β-hydroxyl group by a 3-ketosteroid reductase, which utilizes NADPH as a cofactor. ymdb.ca This restores the sterol's proper configuration, yielding a 4-desmethyl sterol, such as 5α-cholestan-3β-ol, and completing the demethylation process. researchgate.net

Table 2: Intermediates in the Demethylation of a 4α-Methylsterol

| Compound | Key Structural Feature | Role in Pathway |

|---|---|---|

| 4α-Methyl-5α-cholestan-3β-ol | 4α-methyl group | Substrate for SMO/SC4MOL |

| 4α-Hydroxymethyl-5α-cholestan-3β-ol | 4α-hydroxymethyl group | First oxidation product |

| 4α-Formyl-5α-cholestan-3β-ol | 4α-formyl group | Second oxidation product |

| 3β-Hydroxy-5α-cholestane-4α-carboxylic acid | 4α-carboxyl group | Final oxidation product, substrate for decarboxylation |

| 5α-Cholestan-3-one | 3-keto group, no C-4 methyl | Product of decarboxylation |

This table outlines the theoretical intermediates formed during the removal of the 4α-methyl group from the title compound, based on established mechanisms.

3-Keto-Steroid Reductase (EC: 1.1.1.270) in Sterol Reduction to 3beta-Hydroxysterols

A pivotal step in the biosynthesis of 3beta-hydroxysterols, including 4alpha-methylated sterols, is the reduction of a 3-ketosteroid intermediate. This reaction is catalyzed by 3-Keto-Steroid Reductase (EC: 1.1.1.270), also known as 3beta-hydroxysteroid 3-dehydrogenase. nih.govgenome.jp This enzyme is a critical component of the C4-demethylation complex in sterol biosynthesis across eukaryotes. acs.orgresearchgate.netnih.gov

In the pathway, after the oxidative removal of one of the two methyl groups at the C4 position and subsequent decarboxylation, a 3-keto-steroid is formed. nih.gov The 3-Keto-Steroid Reductase then utilizes NADPH as a cofactor to reduce the ketone group at the C3 position, yielding the corresponding 3beta-hydroxysterol. nih.govuniprot.org This enzymatic action is essential for regenerating the hydroxyl group necessary for the sterol's function in membranes and as a precursor for other molecules.

The human ortholog of this enzyme is hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7), a bifunctional enzyme also involved in sex steroid metabolism. uniprot.orgwikipedia.orgnih.gov The yeast counterpart is known as Erg27p. acs.orgresearchgate.net Research has demonstrated the activity of this enzyme on various 4-methylated substrates. For instance, HSD17B7 can catalyze the conversion of 4alpha-methyl-5alpha-cholest-8-en-3-one to 4alpha-methyl-5alpha-cholest-8-en-3beta-ol. uniprot.org Similarly, the enzyme acts on 4alpha-methyl-5alpha-cholest-7-en-3-one (B1214317) to produce 4alpha-methyl-5alpha-cholest-7-en-3beta-ol. wikipedia.orguniprot.org

| Aspect | Description | References |

|---|---|---|

| Enzyme Commission Number | EC: 1.1.1.270 | genome.jpwikipedia.org |

| Systematic Name | 3beta-hydroxysteroid:NADP+ 3-oxidoreductase | wikipedia.org |

| Common Names | 3-Keto-Steroid Reductase (3-KSR), 3beta-hydroxysteroid 3-dehydrogenase | nih.govwikipedia.org |

| Human Ortholog | Hydroxysteroid 17-beta dehydrogenase 7 (HSD17B7) | uniprot.orgwikipedia.orgnih.gov |

| Yeast Ortholog | Erg27p | acs.orgresearchgate.net |

| Cofactor | NADPH | nih.govuniprot.org |

| Catalyzed Reaction | Reduction of a 3-oxosteroid to a 3beta-hydroxysteroid | genome.jp |

| Example Substrates | 4alpha-methyl-5alpha-cholest-7-en-3-one, 4alpha-methyl-5alpha-cholest-8-en-3-one | uniprot.orgwikipedia.orguniprot.org |

Isomerases and Reductases Modifying Ring and Side Chain Double Bonds (e.g., Δ24-Reductase, Δ7-Reductase, Δ8-Isomerase)

The structural diversity of sterols is further enhanced by the action of various isomerases and reductases that modify the double bonds within the sterol's tetracyclic ring and its aliphatic side chain. These enzymes play crucial roles in the later stages of cholesterol biosynthesis, acting on intermediates that may or may not have undergone C4-demethylation.

Δ7-Reductase (DHCR7): This enzyme, encoded by the DHCR7 gene, is responsible for the final step in the main pathway of cholesterol biosynthesis in vertebrates. nih.govwikipedia.org It catalyzes the reduction of the C7-C8 double bond in 7-dehydrocholesterol (B119134) to produce cholesterol. nih.gov In the context of 4-methylated sterols, this enzyme would act on precursors like 4alpha-Methyl-5alpha-cholest-7-en-3beta-ol to produce the saturated this compound.

Δ24-Reductase (DHCR24): This enzyme, encoded by the DHCR24 gene, catalyzes the reduction of the C24-C25 double bond in the side chain of sterol intermediates. nih.gov It can act on various substrates, including desmosterol (B1670304), converting it to cholesterol in what is known as the Bloch pathway. nih.gov In the Kandutsch-Russell pathway, it acts earlier on lanosterol to form 24,25-dihydrolanosterol. nih.gov Its action on 4-methylated sterols would result in a saturated side chain.

Δ8-Isomerase (EBP): The sterol Δ8-Δ7 isomerase, encoded by the EBP gene, catalyzes the isomerization of the double bond from the C8-C9 position to the C7-C8 position in the B ring of the sterol nucleus. This is a critical step that precedes the action of Δ7-Reductase.

The coordinated action of these enzymes is essential for producing the specific sterol profiles required by different organisms. The timing of their activity in relation to C4-demethylation can lead to different metabolic intermediates.

Pathways Leading to Saturated Cholestanols

The formation of saturated cholestanols, such as this compound, from unsaturated precursors is a key metabolic process. This saturation is achieved through the enzymatic reduction of double bonds within the sterol nucleus.

Desaturation and Subsequent Reduction of Unsaturated C-4 Methyl Sterols (e.g., from 4alpha-Methyl-5alpha-cholest-7-en-3beta-ol and 4alpha-Methyl-5alpha-cholesta-8(14)-en-3beta-ol)

The pathway to saturated C4-methyl cholestanols involves the reduction of unsaturated intermediates. For instance, 4alpha-Methyl-5alpha-cholest-7-en-3beta-ol can be directly converted to this compound through the action of Δ7-Reductase (DHCR7), which saturates the C7-C8 double bond. nih.govwikipedia.org

The metabolism of sterols with a double bond at the C8(14) position, such as 4alpha-Methyl-5alpha-cholesta-8(14)-en-3beta-ol, is more complex. It typically involves isomerization of the double bond to the C8-C9 position, followed by another isomerization to the C7-C8 position by Δ8-Δ7 isomerase, and finally reduction by Δ7-Reductase. nih.gov This sequence of reactions effectively removes the unsaturation from the B ring, leading to the saturated 5alpha-cholestane (B130426) backbone.

Sterol C4α-Methyltransferase (STRM-1) Activity in Specific Organisms (e.g., Caenorhabditis elegans)

In a notable departure from the typical C4-demethylation pathways found in most eukaryotes, the nematode Caenorhabditis elegans possesses a unique enzyme, Sterol C4α-Methyltransferase (STRM-1). nih.gov Unlike the enzymes that remove methyl groups, STRM-1 catalyzes the addition of a methyl group to the C4 position of the sterol A-ring. mit.edu This methylation reaction is unusual and is considered a key regulatory point in the nematode's sterol metabolism.

C. elegans is a sterol auxotroph, meaning it cannot synthesize sterols de novo and must obtain them from its diet. nih.gov The STRM-1 enzyme then modifies these dietary sterols. This C4-methylation pathway is significant for the regulation of dafachronic acid biosynthesis, a class of steroid hormones that control developmental decisions, such as entry into the dauer larval stage. nih.gov The products of STRM-1 activity, such as lophenol (B1675073) (4α-methyl-5α-cholest-7-en-3β-ol), are considered end-products in this context, rather than intermediates for demethylation. nih.gov

Comparative Analysis of C4-Methyl Sterol Metabolism Across Biological Domains

The metabolism of C4-methyl sterols exhibits remarkable divergence across the major biological domains of fungi, plants, and animals, reflecting their distinct evolutionary paths and physiological requirements.

Divergence in Fungal Ergosterol, Plant Phytosterol, and Animal Cholesterol Pathways

The primary sterol in fungi is ergosterol, in plants, it is a mixture of phytosterols (e.g., sitosterol, stigmasterol, campesterol), and in animals, it is cholesterol. These pathways, while sharing common enzymatic steps, differ in key aspects, particularly in the initial cyclization of 2,3-oxidosqualene and the subsequent C4-demethylation process. nih.gov

In fungi and animals, 2,3-oxidosqualene is cyclized to lanosterol. nih.gov In contrast, plants primarily produce cycloartenol. nih.gov This initial difference sets the stage for distinct downstream modifications.

The C4-demethylation process also shows significant variation. In animals and fungi, the two methyl groups at the C4 position are removed consecutively by a single set of enzymes. nih.gov In plants, however, the two C4-demethylation events are non-consecutive and are catalyzed by two distinct families of sterol C4-methyl oxidases (SMOs). nih.govresearchgate.net The first demethylation acts on 4,4-dimethylsterols, while the second acts on 4-methylsterols later in the pathway. nih.gov

| Feature | Fungi (Ergosterol) | Plants (Phytosterols) | Animals (Cholesterol) | References |

|---|---|---|---|---|

| Primary End Product | Ergosterol | Sitosterol, Stigmasterol, Campesterol | Cholesterol | nih.gov |

| Initial Cyclization Product | Lanosterol | Cycloartenol | Lanosterol | nih.gov |

| C4-Demethylation | Consecutive removal by a single enzyme set | Non-consecutive removal by two distinct SMO families | Consecutive removal by a single enzyme set | nih.govnih.govresearchgate.net |

| Side Chain Alkylation | Yes (C24-methylation) | Yes (C24-alkylation) | No | nih.gov |

Atypical Metabolic Routes (e.g., in Nematodes and Prokaryotes)

While the biosynthesis of sterols is a hallmark of eukaryotes, atypical metabolic pathways for C4-methylated sterols, including precursors to 4α-Methyl-5α-cholestan-3β-ol, exist in some other organisms, notably nematodes and certain prokaryotes. These routes diverge significantly from the canonical pathways observed in vertebrates and fungi.

In Nematodes:

The free-living nematode Caenorhabditis elegans provides a well-characterized example of an atypical pathway where dietary cholesterol is converted into C4-methylated sterols like 4α-Methyl-5α-cholestan-3β-ol (also known as lophanol). nih.gov This nematode is a cholesterol auxotroph, meaning it cannot synthesize cholesterol de novo and must acquire it from its diet. nih.gov Once ingested, cholesterol enters a unique secondary steroidogenesis pathway. nih.gov

The biosynthesis of lophanol in C. elegans involves a dichotomous pathway that generates 3-oxo sterol intermediates. nih.govcsu.edu.au The key steps are:

Oxidation: Dietary cholesterol is first converted to a 3-oxo sterol intermediate, cholestanone (5α-cholestan-3-one). nih.gov

C4α-Methylation: The central step is the methylation at the C4α position of the sterol ring. This reaction is catalyzed by a specific sterol C4α-methyltransferase (4-SMT), encoded by the gene strm-1. nih.govcsu.edu.aunih.gov This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. nih.gov The mechanism is distinct, involving a 3-keto-enol tautomerism of the 3-oxo sterol substrate, which facilitates the stereoselective addition of the methyl group. nih.govnih.gov

Reduction: Following methylation, the 3-oxo group of the intermediate (4α-methyl cholestan-3-one) is reduced to a 3β-hydroxyl group, yielding the final product, 4α-Methyl-5α-cholestan-3β-ol.

This C4-methylation pathway is unique to nematodes and plays a crucial role in regulating hormone activity and developmental decisions, such as dauer larva formation. nih.govtandfonline.com

In Prokaryotes:

The capacity for sterol synthesis in prokaryotes is rare. However, the aerobic methanotrophic bacterium Methylococcus capsulatus is known to possess a truncated, or minimal, sterol synthesis pathway that produces C4-methylated sterols. tandfonline.comresearchgate.netnih.gov Unlike the pathway in nematodes that modifies dietary sterols, this bacterium can synthesize sterols de novo starting from squalene. tandfonline.com

The prokaryotic pathway differs from eukaryotic pathways in its C4-demethylation process. Eukaryotes typically remove both methyl groups from the C4 position of lanosterol. In contrast, M. capsulatus removes only one methyl group, resulting in the accumulation of 4α-methylsterols. nih.gov This is due to a mechanistically distinct set of enzymes. Instead of the multi-component C4-demethylase complex found in eukaryotes, bacteria like M. capsulatus use a two-protein system (SdmA and SdmB) that preferentially removes the 4β-methyl group. nih.gov This action precludes the subsequent removal of the second methyl group, leading to the formation of 4α-methylsterols as end products. nih.gov The primary products in M. capsulatus are 4-methylcholesta-8,24-dien-3-ol and 4-methylcholesta-8-en-3-ol, which are unsaturated stenols rather than the saturated stanol 4α-Methyl-5α-cholestan-3β-ol. researchgate.net

| Feature | Nematodes (C. elegans) | Prokaryotes (M. capsulatus) |

|---|---|---|

| Starting Substrate | Dietary Cholesterol | Squalene (de novo synthesis) |

| Key Enzyme | Sterol C4α-methyltransferase (4-SMT / STRM-1) | Sterol Demethylase A/B (SdmA/SdmB) |

| Mechanism | Direct methylation of a 3-oxo sterol intermediate | Partial demethylation of a 4,4-dimethyl sterol precursor |

| Primary Product Type | 4α-methyl stanols (e.g., Lophanol) | 4α-methyl stenols |

| Pathway Nature | Secondary metabolism / modification of dietary sterol | Truncated de novo biosynthesis |

Regulatory Mechanisms Governing this compound Biosynthesis and Metabolism

The production and metabolism of 4α-Methyl-5α-cholestan-3β-ol are subject to precise regulatory control, particularly at the enzymatic and genetic levels. The nematode C. elegans serves as the primary model for understanding these mechanisms.

Enzymatic Control and Rate-Limiting Steps

Enzymatic control of 4α-Methyl-5α-cholestan-3β-ol biosynthesis in C. elegans occurs at key branching points and commitment steps within the cholesterol modification pathway.

A critical point of regulation is the step that determines the fate of the initial cholesterol substrate. The Δ7-desaturase enzyme, encoded by the daf-36 gene, acts as a branch-point. nih.gov This enzyme can introduce a double bond at the C7 position, shunting the metabolic flux towards the production of Δ7- and Δ8(14)-lophenols. Alternatively, if this desaturation does not occur, the pathway can proceed towards the formation of lophanol (a Δ0-sterol). nih.gov Therefore, the activity of DAF-36p regulates the availability of the substrate pool for lophanol synthesis.

The most direct enzymatic control point is the methylation reaction itself, catalyzed by the sterol C4α-methyltransferase (4-SMT) , also known as STRM-1. nih.govcsu.edu.au This step is highly specific, requiring a 3-oxo sterol substrate and S-adenosyl-L-methionine (SAM) as a cofactor. nih.gov The activity of this enzyme is pivotal as it executes the defining step in the formation of C4-methylated stanols. By modifying the sterol nucleus, 4-SMT/STRM-1 diverts substrates away from other metabolic fates, such as the production of dafachronic acids (DA), which are hormonal ligands for the DAF-12 nuclear hormone receptor. nih.gov This diversion directly impacts developmental signaling pathways, indicating that the activity of 4-SMT/STRM-1 is a key regulatory node. nih.gov

| Enzyme | Gene | Function | Regulatory Role |

|---|---|---|---|

| Δ7-desaturase | daf-36 | Introduces a C7 double bond in the sterol ring. | Acts as a metabolic branch-point, directing substrate flux away from or towards the lophanol pathway. nih.gov |

| Sterol C4α-methyltransferase (4-SMT) | strm-1 | Catalyzes the methylation of the C4α position on a 3-oxo sterol substrate. nih.govcsu.edu.au | Executes the commitment step for C4-methyl sterol synthesis, modulating substrate availability for downstream hormonal pathways. nih.gov |

Genetic and Transcriptional Regulation of Biosynthetic Enzymes

The regulation of these enzymatic steps is rooted in the expression of their corresponding genes. The gene encoding the key methyltransferase in C. elegans is strm-1 . nih.gov The function of this gene is critical for modulating sterol-based hormone signaling. Genetic studies have shown that the loss of strm-1 function leads to an increase in the levels of dafachronic acid (DA) and subsequently affects the decision to enter the stress-resistant dauer larval stage. nih.gov This demonstrates that the strm-1 gene product, by modifying sterol substrates, plays a direct role in regulating a major endocrine signaling pathway.

Furthermore, genome-wide RNAi screens have identified a range of fat regulatory genes in C. elegans, including a homolog of the sterol regulatory element-binding protein (SREBP), a master transcriptional regulator of lipid and sterol metabolism in other animals. fiu.edu It is plausible that the expression of strm-1 and other enzymes in the pathway is integrated into these larger regulatory networks, allowing the nematode to adjust its sterol modification and hormonal signaling in response to environmental and dietary conditions.

Enzymology and Molecular Mechanisms of Sterol Modifying Enzymes Relevant to 4alpha Methyl 5alpha Cholestan 3beta Ol

Structural and Functional Characterization of Key Enzymes

The conversion of sterol precursors is orchestrated by multienzyme complexes with precise catalytic functions. The removal of the methyl groups at the C-4 position is a critical step for the maturation of functional sterols. nih.gov

The removal of the two methyl groups at the C-4 position of sterol precursors is a crucial process for their functionality. nih.gov This process is catalyzed by a multienzyme complex known as the sterol C-4 demethylase complex. In eukaryotes, this process involves the sequential action of three distinct enzymes: a sterol-4α-methyl oxidase (SMO), a 3β-hydroxysteroid dehydrogenase/C4-decarboxylase (C4D), and a 3-ketosteroid reductase (SKR). mdpi.com In some organisms, a protein named ERG28 acts as a scaffold, tethering these three enzymes in the endoplasmic reticulum to form a functional complex. mdpi.com

The catalytic cycle for the removal of the first methyl group (at the 4α-position) begins with the sterol-4α-methyl oxidase, a non-heme iron-dependent enzyme, which sequentially oxidizes the 4α-methyl group of a 4,4-dimethylsterol to a hydroxymethyl, then a formyl, and finally a carboxyl group. mdpi.comresearchgate.net The subsequent step is catalyzed by the 3β-hydroxysteroid dehydrogenase/C4-decarboxylase, an NAD(P)-dependent enzyme, which performs an oxidative decarboxylation to remove the carboxyl group as CO2, yielding a 3-keto-steroid. mdpi.compnas.org The final step in this sequence is the reduction of the 3-keto group back to a 3β-hydroxyl group by an NADPH-dependent 3-ketosteroid reductase, which regenerates a 4α-methylsterol, such as 4α-Methyl-5α-cholestan-3β-ol. pnas.orgwikipedia.org This entire three-step process is then repeated for the removal of the second methyl group (originally at the 4β-position). pnas.org

Interestingly, in higher plants, the two C-4 demethylation events are not consecutive and are interrupted by other enzymatic modifications in the sterol biosynthetic pathway. nih.gov This requires distinct isoforms of the sterol methyl oxidase (SMO1 and SMO2) with specific substrate specificities for 4,4-dimethylsterols and 4α-methylsterols, respectively. pnas.org

The reductases involved in sterol metabolism exhibit significant substrate specificity and stereoselectivity, which are critical for producing the correct sterol structures.

3-Keto-Steroid Reductase (3-KSR) , also known as 3β-hydroxy-steroid:NADP+ 3-oxidoreductase, is the final enzyme in the C-4 demethylation cycle. wikipedia.org Its primary role is to reduce the 3-keto group of the intermediate formed after decarboxylation, yielding a 3β-hydroxysterol. pnas.org The enzyme is NADPH-dependent and is crucial for restoring the hydroxyl group necessary for the subsequent round of demethylation or for the final functionality of the sterol. wikipedia.orgresearchgate.net The human aldo-keto reductase (AKR) family, specifically isoforms like AKR1C1 and AKR1C2, are involved in the metabolism of 3-ketosteroids. These enzymes can produce a mixture of 3α- and 3β-hydroxy isomers, although some isoforms show a strong preference for one stereochemistry. nih.gov For instance, AKR1C2 overwhelmingly favors the formation of 3α-diol from 5α-dihydrotestosterone (5α-DHT), while AKR1C1 produces more 3β-diol. nih.gov This demonstrates that the stereochemical outcome of the reduction is highly dependent on the specific enzyme isoform.

Δ24-Reductase (DHCR24) is another crucial reductase in sterol biosynthesis, responsible for reducing the double bond at the C-24 position in the sterol side chain. This enzyme is involved in the final stages of cholesterol biosynthesis. The reduction of the 24,25-double bond is a key step in converting desmosterol (B1670304) to cholesterol.

| Enzyme | Substrate(s) | Product(s) | Cofactor | Stereoselectivity |

|---|---|---|---|---|

| 3-Keto-Steroid Reductase (3-KSR) | 4α-methyl-5α-cholest-7-en-3-one | 4α-Methyl-5α-cholestan-3β-ol | NADPH | Produces 3β-hydroxyl group |

| Δ24-Reductase (DHCR24) | Sterols with a Δ24 double bond (e.g., Desmosterol) | Sterols with a saturated side chain (e.g., Cholesterol) | NADPH | Reduces the C24-C25 double bond |

Sterol Methyltransferases (SMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to the C-24 position of the sterol side chain. nih.govresearchgate.net This reaction is a key branching point in sterol biosynthesis, distinguishing the pathways for phytosterols (B1254722) and ergosterol (B1671047) from that of cholesterol. SMTs are not found in animal systems. nih.gov The reaction proceeds via an electrophilic alkylation mechanism. nih.gov

The active site of SMTs is modeled by the "steric-electric plug" model, which suggests that the enzyme binds the sterol substrate in a specific orientation. nih.govresearchgate.net The si(β)-face of the Δ24-double bond is aligned with the S-methyl group of AdoMet, facilitating the methyl transfer. nih.gov This transfer results in a high-energy carbocation intermediate at C-25. researchgate.net The fate of this intermediate determines the final product, which can be either a 24-methylene or a 24-ethylidene sterol, depending on whether one or two methyl groups are added. nih.gov The enzyme's active site architecture, including specific deprotonation bases, guides the resolution of the carbocation intermediate, leading to the formation of specific olefinic products with defined stereochemistry. nih.gov The substrate acceptability and the diversity of products are governed by the precise fit of the sterol within the active site. nih.gov

Enzyme Kinetics and Elucidation of Reaction Mechanisms

Protein-Sterol Interactions: Ligand Binding Sites and Conformational Changes

The interaction between sterols and the enzymes that metabolize them is highly specific and involves precise molecular recognition. nih.gov The binding of a sterol substrate to the active site of an enzyme like a cytochrome P450 or a reductase induces conformational changes in the protein that are necessary for catalysis. nih.gov These enzymes exhibit a high degree of stringency for their substrates, which dictates the specific chemical transformations that occur. nih.gov

In the case of SMTs, the binding of the sterol substrate and the AdoMet cofactor to the enzyme's active site is a prerequisite for the catalytic reaction. The enzyme's structure accommodates the planar sterol nucleus and the flexible side chain, orienting the Δ24-double bond for the methyl transfer. nih.gov The active site contains hydrophobic pockets and specific residues that interact with the sterol, ensuring its correct positioning. These interactions are crucial for the enzyme's stereoselectivity.

| Enzyme/Complex | Interacting Sterol | Key Interaction Features | Functional Consequence |

|---|---|---|---|

| Sterol C-4 Demethylase Complex | 4,4-dimethylsterols, 4α-methylsterols | Substrate channeling between active sites | High processivity and efficiency of demethylation |

| 3-Keto-Steroid Reductase | 3-keto-4-methylsterol | Binding pocket accommodates the sterol nucleus and C-4 methyl group | Stereospecific reduction to a 3β-hydroxysterol |

| Sterol Methyltransferase (SMT) | Δ24-sterols | "Steric-electric plug" active site model, orientation of the Δ24-bond | Stereospecific methylation at C-24 |

Implications of Enzyme Dysregulation in Sterol Homeostasis and Cellular Health

The proper regulation of sterol biosynthesis is critical for maintaining cellular homeostasis. researchgate.net Dysregulation of the enzymes involved in this pathway can lead to the accumulation of intermediate sterols, which can be cytotoxic and have been implicated in various diseases. researchgate.netnih.gov For example, the accumulation of 4-methylsterols due to genetic defects or inhibition of the C-4 demethylase complex can cause severe cellular and developmental phenotypes. mdpi.com

Cholesterol homeostasis is tightly controlled through feedback mechanisms that regulate the expression and activity of biosynthetic enzymes. Sterol regulatory element-binding proteins (SREBPs) are key transcription factors that control the genes involved in cholesterol synthesis. documentsdelivered.com When cellular sterol levels are high, the activity of SREBPs is suppressed, leading to a downregulation of cholesterol biosynthesis. Conversely, when sterol levels are low, SREBPs are activated, increasing the production of cholesterol.

Dysregulation of cholesterol metabolism has been linked to cancer development. nih.gov Cancer cells often exhibit elevated levels of cholesterol synthesis to support rapid proliferation and membrane formation. mdpi.com Therefore, the enzymes of the cholesterol biosynthetic pathway, including those involved in the metabolism of 4α-Methyl-5α-cholestan-3β-ol, are considered potential therapeutic targets for cancer treatment. nih.gov

Advanced Research Methodologies for Investigating 4alpha Methyl 5alpha Cholestan 3beta Ol

Analytical Chemistry Techniques for Quantitative and Qualitative Analysis in Biological Matrices

The precise detection and structural confirmation of 4alpha-Methyl-5alpha-cholestan-3beta-ol in biological systems rely on high-resolution analytical methods. These techniques are essential for distinguishing it from a multitude of other structurally similar sterols.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of sterols, including this compound. nih.gov Prior to analysis, sterols are typically derivatized, for instance, by converting them into trimethylsilyl (B98337) (TMS) ethers, to increase their volatility and thermal stability for GC separation. nih.gov The separated compounds are then ionized, most commonly by electron ionization (EI), and the resulting mass-to-charge ratio (m/z) of the fragments is measured. The mass spectrum of this compound, available in public databases like the National Institute of Standards and Technology (NIST) WebBook, shows a characteristic fragmentation pattern that allows for its identification. nih.gov

High-Resolution Mass Spectrometry (HRMS) offers an advantage over standard MS by providing highly accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments. This level of precision is critical for differentiating between isomers and for the confident identification of metabolites in complex biological extracts. The fragmentation of the cholestane (B1235564) skeleton and its side chain under mass spectrometric analysis provides structural information. For instance, the EI mass spectrum of the 3β,4α-bis-trimethylsilyl derivative of a related compound, cholestane-3β,4α,5α-triol, exhibits characteristic fragment ions resulting from the retro-Diels-Alder (RDA) cleavage of the A-ring. nih.gov While specific HRMS fragmentation data for this compound is not extensively detailed in readily available literature, the principles of sterol fragmentation are well-established and would apply.

Table 1: GC-MS Parameters for Sterol Analysis

| Parameter | Typical Conditions |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Injector Temperature | 280°C |

| Oven Program | Initial temperature of 60°C, ramped to 250-300°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural and stereochemical elucidation of sterols. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. For this compound, the key structural features to be confirmed by NMR would be the presence and stereochemistry of the 3β-hydroxyl group, the 4α-methyl group, and the stereochemistry of the A/B ring fusion (5α-cholestan).

While a fully assigned NMR spectrum for this compound is not widely published, data for related cholestane derivatives are available and serve as a reference. nih.govnih.govchemicalbook.com The chemical shifts and coupling constants of the protons and carbons in the steroid nucleus and side chain are characteristic. For example, the signal for the proton at C3 (H-3) would be indicative of the β-axial orientation of the hydroxyl group. The presence of the additional methyl group at C4 would be confirmed by a singlet in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, allowing for a complete assignment of the spectrum and confirmation of the structure.

Radiotracer and Stable Isotope Labeling Studies for Metabolic Flux Analysis

Radiotracer and stable isotope labeling techniques are powerful methods for investigating the metabolic pathways and flux of this compound. These studies involve introducing a labeled precursor into a biological system and tracking the incorporation of the label into downstream metabolites.

In the context of cholesterol biosynthesis, precursors such as [¹⁴C]- or [³H]-labeled mevalonic acid or acetate (B1210297) can be used. nih.gov The conversion of a radiolabeled precursor to this compound and its subsequent transformation into other sterols can be monitored over time, providing insights into the kinetics of the enzymatic reactions involved. For instance, studies on the biosynthesis of cholestanol (B8816890) (5α-cholestan-3β-ol) in rat liver have utilized [¹⁴C]-labeled mevalonic acid to trace the pathway. nih.gov

Stable isotope labeling, often using ¹³C or ²H (deuterium), coupled with mass spectrometry or NMR, has become increasingly prevalent due to the absence of radioactivity. nih.gov This approach allows for the detailed analysis of metabolic flux. By providing cells or organisms with a labeled substrate like [¹³C]-glucose, the incorporation of ¹³C into the carbon skeleton of this compound can be quantified. This provides a measure of the de novo synthesis rate and the relative contributions of different carbon sources to its production. This methodology is crucial for understanding how the biosynthesis of this and other sterol intermediates is regulated under various physiological and pathological conditions.

Genetic Engineering and Molecular Biology Approaches in Model Systems

The functional significance of this compound and the enzymes involved in its metabolism are often investigated using genetic and molecular biology tools in various model systems, from yeast to mammals.

The primary enzyme responsible for the metabolism of 4-methylsterols, including this compound, is sterol-C4-methyl oxidase, encoded by the SC4MOL (also known as MSMO1) gene. nih.govnih.gov This enzyme catalyzes the oxidative demethylation at the C4 position of the sterol ring.

Functional characterization of SC4MOL has been achieved through gene manipulation techniques. Gene knockout or knockdown (e.g., using siRNA) of SC4MOL in cell culture models leads to the accumulation of its substrates, including 4-monomethyl and 4,4-dimethyl sterols. nih.govoaepublish.com This accumulation allows for the study of the physiological consequences of a block in this metabolic step. For example, depletion of SC4MOL has been shown to decrease total cellular cholesterol levels. nih.gov Furthermore, mutations in the human SC4MOL gene are linked to a rare autosomal recessive disorder characterized by features such as psoriasiform dermatitis and microcephaly, highlighting the critical role of this metabolic step. nih.govmhmedical.com Conversely, overexpression of SC4MOL can be used to study the effects of enhanced metabolic flux through this pathway. These genetic approaches have been instrumental in confirming the function of SC4MOL and in revealing the biological activities of the accumulating methylsterols. rsc.org

Table 2: Genetic Approaches to Study this compound Metabolism

| Technique | Model System | Key Findings |

|---|---|---|

| Gene Knockout/Knockdown (siRNA) | Human cell lines | Accumulation of 4-methylsterols, decreased total cholesterol. nih.gov |

| Patient-derived fibroblasts with SC4MOL mutations | Human | Elevated plasma levels of 4α-methylsterols and 4,4'-dimethylsterols. mhmedical.com |

| Genetic suppression of SC4MOL | Oligodendrocyte precursor cells | Promotes oligodendrocyte formation. rsc.org |

Reporter assays are valuable tools for identifying signaling pathways that are modulated by specific metabolites. In the context of sterol metabolism, nuclear receptors such as the Liver X Receptors (LXRs) are key transcriptional regulators. LXRs are activated by certain oxysterols and in turn regulate the expression of genes involved in cholesterol homeostasis.

Reporter gene assays can be designed to measure the activation of LXR by potential ligands. These assays typically use a plasmid containing a reporter gene (e.g., luciferase) under the control of LXR response elements (LXREs). mdpi.comnih.gov Cells are transfected with this plasmid and then treated with the compound of interest. An increase in reporter gene expression indicates that the compound can activate the LXR signaling pathway. While some plant sterols have been shown to modulate LXR activity, the direct effect of this compound on LXR or other nuclear receptors is not well-documented in the reviewed literature. However, such assays represent a key methodology for screening its potential signaling roles. researchgate.netnih.gov

Genetic screens, such as those using CRISPR-Cas9 technology, can be employed to identify genes that regulate the levels or activity of specific metabolites or pathways. While not specifically reported for this compound, genome-wide screens have been used to uncover novel regulators of cholesterol and lipid homeostasis.

In Vitro Reconstitution of Enzymatic Pathways for Mechanistic Studies

In vitro reconstitution is a powerful biochemical technique that involves isolating and purifying the necessary components of a biological pathway—such as enzymes, substrates, and cofactors—from their native cellular environment and reassembling them in a controlled test-tube setting. This bottom-up approach allows researchers to study the finer details of enzymatic reactions, including their mechanisms, kinetics, and substrate specificity, free from the complexities and confounding variables of a living cell. elifesciences.org

The cholesterol biosynthesis pathway, a multi-step process localized primarily to the endoplasmic reticulum, is an ideal candidate for such studies. researchgate.net By reconstituting portions of this pathway, scientists can investigate the function of specific enzymes that act on intermediates like this compound. For instance, the enzymes responsible for the C4-demethylation of sterol precursors, a critical step in converting lanosterol (B1674476) to cholesterol, can be studied in this manner. This process involves a complex of enzymes, including a sterol 4α-methyl oxidase (SMO), a NAD(P)H-dependent 4α-carboxysterol dehydrogenase (NSDHL), and a 3-keto-steroid reductase. scispace.commdpi.com

The general workflow for reconstituting such a pathway involves:

Enzyme Expression and Purification: The genes encoding the enzymes of interest are cloned and expressed in a host system, often E. coli or yeast, to produce large quantities of the proteins. These enzymes are then purified to homogeneity.

Substrate Synthesis: The specific substrate, in this case, a precursor to or this compound itself, is chemically synthesized or biochemically generated.

Reaction Assembly: The purified enzymes, substrate, and necessary cofactors (e.g., NADPH, NAD+, molecular oxygen) are combined in a reaction buffer with optimized pH and temperature. elifesciences.org

Analysis: The reaction is monitored over time, and the products are identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

This methodology has been successfully applied to understand various parts of sterol synthesis. For example, studies on yeast ergosterol (B1671047) biosynthesis have utilized reconstituted systems to dissect the functions of enzymes like the cytochrome P450 sterol 14α-demethylase (CYP51). nih.gov These studies provide a blueprint for investigating the enzymes that recognize this compound as a substrate, allowing for detailed characterization of their catalytic mechanisms.

Table 1: Key Components for In Vitro Reconstitution of a Sterol Demethylation Step

| Component | Role in Reconstitution | Example |

|---|---|---|

| Enzyme | Catalyzes the specific biochemical transformation. | Sterol-4-alpha-carboxylate 3-dehydrogenase (NSDHL) mdpi.com |

| Substrate | The molecule that the enzyme acts upon. | 4alpha-carboxy-5alpha-cholesta-8-en-3beta-ol researchgate.net |

| Cofactor | Non-protein chemical compound required for activity. | NAD+ or NADP+ researchgate.net |

| Buffer System | Maintains optimal pH and ionic strength for the reaction. | Potassium phosphate (B84403) buffer |

| Analysis Method | To separate and identify the reaction products. | Gas Chromatography-Mass Spectrometry (GC-MS) |

Computational and Structural Biology Approaches

Computational methods provide a powerful lens to visualize and understand molecular interactions at an atomic level. Molecular docking and molecular dynamics (MD) simulations are central to this approach, enabling the study of how a sterol intermediate like this compound fits into the active site of an enzyme and how that complex behaves over time. ttu.edu

Molecular docking predicts the preferred orientation of a ligand (the sterol) when bound to a receptor (the enzyme) to form a stable complex. ttu.edu This requires a high-resolution 3D structure of the target enzyme, typically obtained through X-ray crystallography or cryo-electron microscopy. For instance, the crystal structures of several key enzymes in the post-lanosterol pathway, such as NAD(P)-dependent steroid dehydrogenase-like (NSDHL) and the sterol isomerase Emopamil-Binding Protein (EBP), have been resolved, providing the necessary templates for such studies. elifesciences.orgnih.govproquest.com Docking simulations can predict the binding affinity and identify the key amino acid residues that interact with the sterol through hydrogen bonds, hydrophobic interactions, or other forces.

Molecular dynamics (MD) simulations build upon the static picture from docking by simulating the movement of every atom in the sterol-enzyme complex over time. nih.gov This provides insights into the stability of the binding pose, conformational changes in the enzyme or ligand upon binding, and the pathways for ligand entry and exit from the active site. nih.gov For example, MD simulations have been used to investigate how inhibitors bind to sterol-modifying enzymes, revealing the dynamic interactions that determine inhibitor specificity and efficacy. nih.govnih.gov These simulations can reveal how the presence of the 4α-methyl group on the cholestan backbone influences its orientation within an enzyme's catalytic pocket compared to its unmethylated counterparts.

Table 2: Example Parameters in a Molecular Dynamics Simulation of a Sterol-Enzyme Complex

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | A set of equations and parameters to calculate the potential energy of the system. | AMBER, CHARMM |

| Water Model | Explicit representation of solvent molecules. | TIP3P |

| Simulation Time | The duration of the simulation to capture relevant motions. | 100-1000 nanoseconds |

| Temperature | The simulated temperature of the system. | 310 K (human body temp.) |

| Pressure | The simulated pressure of the system. | 1 atm |

| Analysis Metrics | Quantities calculated from the trajectory to assess stability and dynamics. | Root Mean Square Deviation (RMSD), Hydrogen Bond Analysis |

While it is crucial to study individual enzymes, their behavior is ultimately governed by their place within the larger metabolic network. Systems biology aims to understand these complex interactions by integrating experimental data with computational modeling. ttu.edu For the sterol biosynthesis pathway, this involves creating mathematical models that describe the entire network of reactions converting acetyl-CoA to cholesterol and other sterols. mdpi.comnih.gov

Pathway modeling and Flux Balance Analysis (FBA) are key techniques in this field. nih.govwikipedia.org FBA is a mathematical approach used to predict the flow of metabolites (flux) through a metabolic network at a steady state. wikipedia.org This can help answer critical questions, such as which of the two parallel post-lanosterol routes—the Bloch pathway or the Kandutsch-Russell pathway—is predominantly used in different tissues or under different conditions. elifesciences.org A surprising finding from flux analysis in mice revealed that most tissues use a hybrid "modified Kandutsch-Russell pathway," and the proportional flux through the Bloch pathway varies dramatically from tissue to tissue. elifesciences.org Such models can predict how inhibiting one enzyme, or the accumulation of an intermediate like this compound, might affect the flux through the entire network and alter the levels of other sterols. nih.gov

Interactomics complements pathway modeling by mapping the physical protein-protein interactions between the enzymes of the cholesterol synthesis pathway. nih.gov Bioinformatic analyses have shown that many of these enzymes form multi-protein complexes or "metabolons," which can facilitate the channeling of substrates from one active site to the next. proquest.com For example, studies in yeast suggest that the post-squalene enzymes are organized into a synthome, dubbed the "ERGosome," which enhances the efficiency of ergosterol production. nih.gov Identifying the interaction partners of the enzymes that process this compound is essential for understanding how this step is integrated and regulated within the broader cellular machinery. nih.govnih.gov These network-level analyses provide a holistic view of sterol metabolism, revealing regulatory hubs and crosstalk with other cellular pathways. nih.govbiorxiv.org

Academic Significance and Future Directions in 4alpha Methyl 5alpha Cholestan 3beta Ol Research

Contribution to Fundamental Sterol Biochemistry and Lipidomics Research

The investigation of 4alpha-Methyl-5alpha-cholestan-3beta-ol and its metabolic neighbors is fundamental to understanding the intricate, multi-step process of sterol demethylation. Sterol biosynthesis does not proceed directly from lanosterol (B1674476) or cycloartenol (B190886) to the final product; instead, it involves a series of enzymatic modifications. nih.gov The removal of the two methyl groups at the C4 position is a critical and complex part of this pathway, catalyzed by a multi-enzyme C4-demethylation complex. nih.gov

This compound is a key intermediate within this process, formed after the first demethylation at the C4 position. Studying its formation and subsequent conversion to a 4-desmethylsterol is essential for characterizing the kinetics and substrate specificity of the enzymes involved, such as sterol 4α-methyl oxidase (SMO), 3-keto-steroid reductase, and sterol-4-α-carboxylate 3-dehydrogenase. nih.govfrontiersin.org

In the broader field of lipidomics, which seeks to profile the entire complement of lipids in a biological system, the identification and quantification of transient intermediates like this compound are crucial. These molecules, though often present in low concentrations, provide a dynamic snapshot of metabolic flux through the sterol pathway. Their levels can serve as biomarkers for the activity of specific enzymes and can reveal how the pathway is regulated under different physiological or pathological conditions.

Implications for Understanding Eukaryotic Cell Biology, Membrane Biogenesis, and Evolution

Sterols are indispensable components of eukaryotic cell membranes, where they regulate fluidity, permeability, and the function of membrane-bound proteins. nih.gov The structural evolution from the initial cyclized sterol, lanosterol, to the final product, cholesterol, involves a progressive shaping of the molecule to optimize its function within the membrane. nih.gov The presence of methyl groups at the C4 position, as seen in this compound, influences how the sterol packs within the lipid bilayer. Experiments have shown that the successive removal of methyl groups from C14 and C4 progressively refines the sterol's ability to regulate membrane microviscosity and support optimal cell growth. nih.gov Therefore, understanding the role of these intermediates is key to comprehending the biophysical principles of membrane biogenesis and function.

From an evolutionary perspective, the sterol biosynthesis pathway is ancient and highly conserved across eukaryotes. frontiersin.org The enzymes and intermediates, including C4-methylated sterols, are part of this shared heritage. Geochemical studies analyze stable derivatives of these molecules, known as steranes, in ancient sediments. 4-methyl steranes, derived from biological precursors like 4-alpha-methyl sterols, serve as molecular fossils, providing clues about the evolution of early eukaryotic life and the paleoenvironment. acs.org Recent discoveries have even identified a previously unknown biosynthetic pathway for C4-methyl sterols involving a sterol methyltransferase, challenging the long-held belief that they were solely intermediates in demethylation and providing new avenues for interpreting the fossil record. acs.org

Potential for Elucidating Mechanisms of Sterol-Related Cellular Dysfunctions

The accumulation of sterol biosynthetic intermediates, including 4-methylsterols, is often a sign of metabolic dysfunction and can have severe pathological consequences. nih.gov When the C4-demethylation process is impaired, either through genetic defects or enzymatic inhibition, these intermediates build up and can disrupt normal cellular activities. nih.gov

In mammals, for instance, a deficiency in the enzyme NAD(P)H steroid dehydrogenase-like protein (NSDHL), a component of the C4-demethylation complex, causes an X-linked genetic disorder. This deficiency leads to the accumulation of 4-methylsterols and results in severe developmental defects affecting the skeleton, skin, and brain, highlighting the critical importance of maintaining low physiological levels of these intermediates. nih.gov Research has shown that the buildup of 4-methylsterols can interfere with crucial signaling pathways, such as the Sonic hedgehog (SHH) pathway, and can impair cell division and differentiation. nih.gov Studying the effects of this compound and related compounds in cell and animal models is therefore vital for understanding the molecular basis of these sterol-related diseases.

Applications in Agricultural and Biotechnological Contexts

In plants, sterols (phytosterols) are essential for growth, development, and orchestrating responses to environmental stress. nih.gov The biosynthesis of phytosterols (B1254722) from cycloartenol also involves a C4-demethylation step, where 4-alpha-methyl sterols are key intermediates. scispace.com Research has shown that the levels of specific plant sterols change in response to abiotic stresses like heat, drought, and salinity. nih.gov

The fungal cell membrane contains ergosterol (B1671047), a sterol distinct from mammalian cholesterol, making the ergosterol biosynthesis pathway an attractive target for antifungal drugs. researchgate.netnih.gov Many of the most successful antifungal agents, the azoles, work by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which acts earlier in the pathway than C4-demethylation. nih.govmdpi.com Inhibition of this enzyme is effective because it not only depletes ergosterol but also causes the accumulation of toxic methylated sterol precursors that disrupt membrane function and inhibit fungal growth. nih.govmdpi.com

The C4-demethylation step represents another excellent, and perhaps less exploited, target for novel antifungal therapies. Inhibiting the fungal C4-demethylase complex would similarly lead to the buildup of growth-inhibiting 4-methylsterol intermediates. scispace.com Developing specific inhibitors against fungal C4-demethylation enzymes could provide a new class of antifungal agents, which is urgently needed to combat the rise of drug-resistant fungal pathogens. mdpi.comnih.gov

Unanswered Questions and Emerging Research Frontiers

Despite its importance, research into this compound and related C4-SBIs is far from complete, with several key questions remaining that define the frontiers of future investigation.

Molecular Targets and Signaling: While it is known that the accumulation of 4-methylsterols has signaling functions and can be toxic, the precise molecular targets with which they interact to exert these effects are largely unknown. Identifying the specific proteins or receptors that bind these sterols is a major challenge and a critical next step. nih.gov

Enzymatic Specificity: In plants, distinct enzyme families appear to be responsible for the first and second C4-demethylation steps. scispace.com Further research is needed to understand the full range of enzymes involved in C4-demethylation across different species and to elucidate why these distinct, sequential steps are necessary.

Role in Disease Pathophysiology: The exact mechanisms by which accumulated 4-methylsterols disrupt cellular processes like membrane trafficking, cell signaling, and organ development in human genetic disorders require deeper investigation.

Biotechnological Control: To effectively use sterol modulation for crop improvement, a more nuanced understanding of how altering the levels of specific intermediates like this compound affects the entire metabolic network and downstream stress-response pathways is needed. nih.gov

Next-Generation Antifungals: A significant opportunity lies in the design and discovery of specific inhibitors for the fungal C4-demethylase complex. This requires detailed structural and functional characterization of the fungal enzymes to develop compounds that are highly selective and can overcome existing azole-resistance mechanisms. mdpi.comnih.gov

Compound Information Table

Discovery and Characterization of Novel Enzymes and Metabolic Shunts

The metabolic pathway of 4α-methyl-5α-cholestan-3β-ol is intricately linked to the broader process of cholesterol biosynthesis, specifically the removal of methyl groups from sterol precursors. While the precise discovery of 4α-methyl-5α-cholestan-3β-ol is not extensively documented in readily available literature, its significance is understood through its position as an intermediate in the post-lanosterol or post-cycloartenol pathway. The characterization of enzymes involved in its metabolism has been a key area of research, revealing a multi-enzyme complex responsible for the demethylation at the C4 position.

At the heart of this process is the sterol-4α-methyl oxidase (SMO) , a non-heme iron-dependent enzyme. nih.govresearchgate.net Research has shown that SMO catalyzes the initial oxidative steps in the removal of the 4α-methyl group. This process is not a single reaction but a series of oxidative events. The 4α-methyl group is sequentially oxidized to a hydroxymethyl group and then to a formyl group, which is subsequently converted to a carboxyl group. biorxiv.org These intermediates, such as 4α-hydroxymethyl-5α-cholest-8-en-3β-ol and 4α-formyl-4β-methyl-5α-cholesta-8-en-3β-ol, are transient but crucial for the subsequent decarboxylation step. biorxiv.org

Following the action of SMO, a NAD(P)-dependent steroid dehydrogenase and a decarboxylase are required to remove the now-oxidized C4-substituent, yielding a 3-keto steroid. creative-proteomics.com The final step in this immediate sequence is the reduction of the 3-keto group by a 3-ketosteroid reductase to a 3β-hydroxyl group, regenerating a sterol structure that can proceed further down the cholesterol synthesis pathway. hmdb.ca